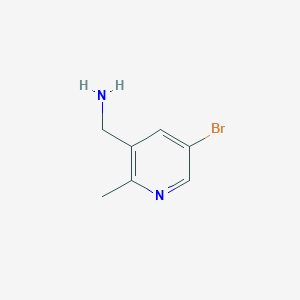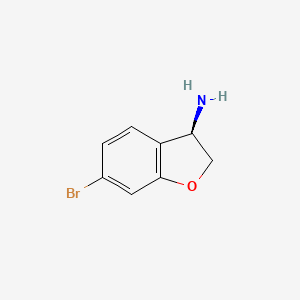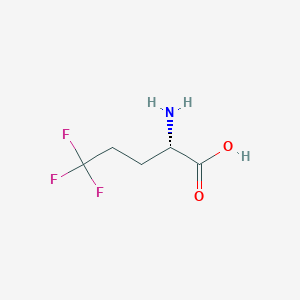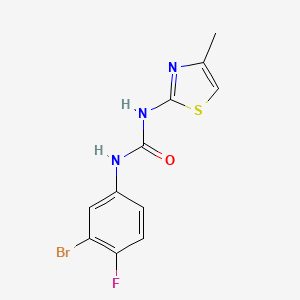![molecular formula C19H24ClNO B6590903 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride CAS No. 1219971-96-6](/img/structure/B6590903.png)
4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 4-piperidones can be synthesized through the conjugate reduction of dihydropyridones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .Chemical Reactions Analysis
Piperidine derivatives have been involved in various chemical reactions. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been discovered as a new class of tubulin inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For instance, piperidine is a planar molecule that follows Huckel’s criteria for aromaticity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride is a significant compound in pharmaceutical research due to its potential as a therapeutic agent. Piperidine derivatives are known for their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties . This compound could be explored for its efficacy in treating various diseases, leveraging its structural properties to design new drugs.
Neuropharmacology
In neuropharmacology, piperidine derivatives have shown promise in the treatment of neurological disorders. The compound’s structure allows it to interact with neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer’s disease, schizophrenia, and depression . Research could focus on its ability to modulate neurotransmitter release or receptor activity.
Anticancer Research
Piperidine-based compounds have been investigated for their anticancer properties. The biphenyl moiety in 4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride could enhance its ability to inhibit cancer cell proliferation and induce apoptosis . Studies could explore its effectiveness against various cancer cell lines and its potential mechanisms of action.
Antiviral Applications
Given the ongoing need for effective antiviral agents, this compound could be a candidate for antiviral drug development. Piperidine derivatives have been shown to possess antiviral activity against a range of viruses . Research could investigate its efficacy against specific viral pathogens and its potential to inhibit viral replication.
Antimicrobial and Antifungal Uses
The compound’s structure suggests it could be effective against bacterial and fungal infections. Piperidine derivatives are known for their antimicrobial properties, making them useful in developing new antibiotics and antifungal agents . Studies could focus on its spectrum of activity and potential to overcome resistance mechanisms.
Anti-inflammatory and Analgesic Research
Piperidine derivatives have been explored for their anti-inflammatory and analgesic properties. This compound could be investigated for its ability to reduce inflammation and pain, potentially offering new treatments for chronic inflammatory conditions . Research could examine its effects on inflammatory pathways and pain receptors.
Cardiovascular Research
In cardiovascular research, piperidine derivatives have shown potential in treating hypertension and other cardiovascular diseases. The compound could be studied for its effects on blood pressure regulation and cardiovascular health . Research could explore its mechanisms of action and therapeutic potential in cardiovascular disorders.
Synthetic Chemistry
Beyond its direct applications, 4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride can serve as a valuable intermediate in synthetic chemistry. Its unique structure allows for the synthesis of various complex molecules, making it a useful building block in organic synthesis . Research could focus on developing new synthetic routes and methodologies using this compound.
IJMS Review on Piperidine Derivatives Future Journal of Pharmaceutical Sciences on Piperidine Nucleus
Wirkmechanismus
Target of Action
Similar piperidine derivatives have been found to modulate the trace amine-associated receptor 1 (taar1) . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain .
Mode of Action
It can be inferred from similar compounds that it may act as an agonist at its target receptor, leading to changes in cellular signaling . The specific interactions with its target and the resulting changes would need further investigation.
Biochemical Pathways
Modulation of taar1 can influence several neurotransmitter systems, including dopamine, serotonin, and norepinephrine . This can have downstream effects on various neurological processes.
Result of Action
Based on the potential target, it could influence neurotransmission and potentially have effects on behavior and cognition .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUWOEFFKUYTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride | |
CAS RN |
1219971-96-6 |
Source


|
| Record name | Piperidine, 4-[2-([1,1′-biphenyl]-4-yloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)







![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)


![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)